molecular formula C13H18NO8P B608662 LSP4-2022 CAS No. 1413405-33-0

LSP4-2022

Cat. No.: B608662
CAS No.: 1413405-33-0
M. Wt: 347.26
InChI Key: BGOFVWMHMQISHB-NKUHCKNESA-N
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Description

LSP4-2022 is a selective agonist for metabotropic glutamate receptor 4 (mGlu4). This compound has shown potential in treating various neurological disorders, including Parkinson’s disease and schizophrenia. It is known for its ability to cross the blood-brain barrier and exert effects on the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

LSP4-2022 is synthesized through a series of chemical reactions that involve the extension of a glutamate-like structure to target a nonconsensus binding area. The synthetic route includes the use of cell-based assays with recombinant metabotropic glutamate receptors to identify the binding site and optimize the compound’s selectivity .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as site-directed mutagenesis and molecular modeling to identify and enhance the binding interactions .

Chemical Reactions Analysis

Types of Reactions

LSP4-2022 undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from the reactions involving this compound include various oxidized, reduced, and substituted derivatives. These products are characterized by their enhanced selectivity and potency in targeting metabotropic glutamate receptor 4 .

Scientific Research Applications

LSP4-2022 has a wide range of scientific research applications, including:

Mechanism of Action

LSP4-2022 exerts its effects by selectively binding to the orthosteric site of metabotropic glutamate receptor 4. This binding interaction leads to the activation of the receptor, resulting in the inhibition of neurotransmission in specific brain regions. The molecular targets involved include the glutamate binding site and a variable pocket responsible for selectivity. The pathways activated by this compound include the modulation of synaptic transmission and the regulation of neuronal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high selectivity for metabotropic glutamate receptor 4, its ability to cross the blood-brain barrier, and its potential therapeutic effects in treating neurological disorders. The compound’s structure offers multiple substitution sites for further optimization, making it a promising lead for drug development .

Properties

CAS No.

1413405-33-0

Molecular Formula

C13H18NO8P

Molecular Weight

347.26

IUPAC Name

(2S)-2-amino-4-({[4-(carboxymethoxy)phenyl](hydroxy)methyl}(hydroxy)phosphoryl)butanoic acid

InChI

InChI=1S/C13H18NO8P/c14-10(12(17)18)5-6-23(20,21)13(19)8-1-3-9(4-2-8)22-7-11(15)16/h1-4,10,13,19H,5-7,14H2,(H,15,16)(H,17,18)(H,20,21)/t10-,13?/m0/s1

InChI Key

BGOFVWMHMQISHB-NKUHCKNESA-N

SMILES

O=C(O)[C@@H](N)CCP(O)(C(C1=CC=C(OCC(O)=O)C=C1)O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LSP4-2022;  LSP4 2022;  LSP42022.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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